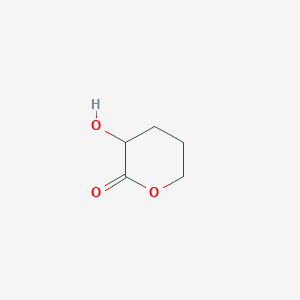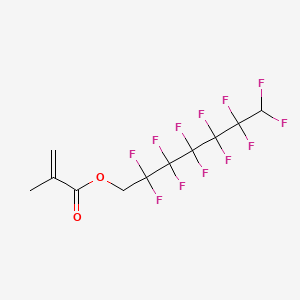
1H,1H,7H-Dodecafluoroheptylmethacrylat
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is a useful research compound. Its molecular formula is C11H8F12O2 and its molecular weight is 400.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoriertes Acrylat-Monomer
“1H,1H,7H-Dodecafluoroheptylmethacrylat” ist ein fluoriertes Acrylat-Monomer . Das bedeutet, dass es bei der Herstellung von Polymeren verwendet werden kann, wo es zu den Eigenschaften des Endprodukts beiträgt.
Hydrophobes Material
Diese Verbindung ist sehr hydrophob . Dies macht sie nützlich in Anwendungen, bei denen Wasserbeständigkeit erforderlich ist, wie z. B. bei bestimmten Arten von Beschichtungen oder Dichtstoffen.
Material mit geringer Oberflächenenergie
Die Verbindung hat eine geringe Oberflächenenergie . Diese Eigenschaft kann in Anwendungen von Vorteil sein, bei denen eine geringe Reibung oder eine Antihaftbeschichtung gewünscht ist, wie z. B. bei bestimmten Arten von Kochgeschirr oder industriellen Maschinen.
Chemisch beständiges Material
“this compound” weist chemisch resistente Eigenschaften auf . Dies macht sie für den Einsatz in Umgebungen geeignet, in denen sie möglicherweise aggressiven Chemikalien ausgesetzt ist, wie z. B. bei bestimmten Arten von Industrieanlagen oder Schutzkleidung.
Beschichtung Anwendungen
Sie zeigt gute Aktivität in Photopolymerisationsreaktionen . Dies macht sie weit verbreitet in Beschichtungen , wobei ihre anderen Eigenschaften, wie z. B. Hydrophobie und chemische Beständigkeit, ebenfalls von Vorteil sein können.
Klebstoffanwendungen
Die Eigenschaften der Verbindung machen sie für den Einsatz in Klebstoffen geeignet . Ihre hydrophobe Natur kann in Anwendungen besonders nützlich sein, bei denen der Klebstoff Feuchtigkeit abweisen muss.
Gummi- und Kunststoffprodukte
“this compound” wird bei der Herstellung von Gummi- und Kunststoffprodukten verwendet . Seine Eigenschaften können zu den Leistungsmerkmalen dieser Produkte beitragen.
Wirkmechanismus
Target of Action
1H,1H,7H-Dodecafluoroheptyl methacrylate is a fluorinated acrylate monomer . Its primary targets are the molecules with which it forms polymers. These targets are typically other monomers that can undergo polymerization reactions, such as other acrylates or methacrylates.
Mode of Action
The interaction of 1H,1H,7H-Dodecafluoroheptyl methacrylate with its targets involves a process known as polymerization. During this process, the methacrylate groups on the 1H,1H,7H-Dodecafluoroheptyl methacrylate molecules react with the functional groups on the target molecules, forming long chains or networks. This results in the formation of a polymer, which has properties different from the individual monomers .
Biochemical Pathways
The polymerization of 1H,1H,7H-Dodecafluoroheptyl methacrylate can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. Once initiated, the polymerization reaction can proceed via a chain-growth mechanism, where the polymer chains grow by the successive addition of monomer units .
Pharmacokinetics
For example, the presence of fluorine atoms in 1H,1H,7H-Dodecafluoroheptyl methacrylate can impart the resulting polymer with increased chemical resistance .
Result of Action
The polymerization of 1H,1H,7H-Dodecafluoroheptyl methacrylate results in the formation of a polymer with unique properties. The resulting polymer is highly hydrophobic due to the presence of fluorine atoms, and exhibits excellent chemical resistance . These properties make it useful in a variety of applications, including coatings, adhesives, and sealants .
Action Environment
The polymerization of 1H,1H,7H-Dodecafluoroheptyl methacrylate and the properties of the resulting polymer can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of impurities can interfere with the polymerization process and affect the properties of the resulting polymer .
Biochemische Analyse
Biochemical Properties
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate plays a significant role in biochemical reactions, particularly in surface modification and chemical vapor deposition processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of highly conductive composites and hybrid fluorous monolithic columns for nano-liquid chromatography . The nature of these interactions often involves covalent bonding and surface adsorption, which enhance the stability and functionality of the modified surfaces.
Cellular Effects
The effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling molecules and transcription factors, leading to changes in cellular behavior and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorous nature allows it to interact with hydrophobic regions of proteins and enzymes, leading to conformational changes and altered activity . These interactions are essential for its role in surface functionalization and the synthesis of nanomaterials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular behavior and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorous nature allows it to participate in unique biochemical reactions, leading to the formation of stable intermediates and products . These interactions are essential for its role in surface functionalization and the synthesis of nanomaterials.
Transport and Distribution
Within cells and tissues, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and industrial applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F12O2/c1-4(2)5(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHMSPWWGBKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10CH2OC(O)C(CH3)=CH2, C11H8F12O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-09-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70177132 | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2261-99-6 | |
| Record name | 1,1,7-Trihydrododecafluoroheptyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2261-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


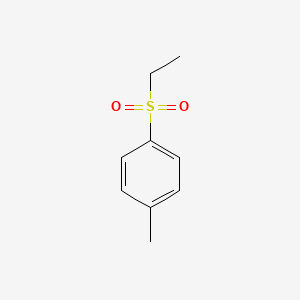
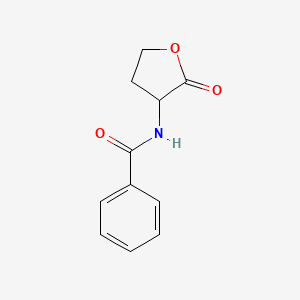
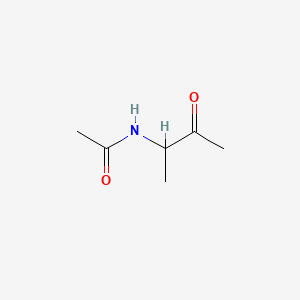
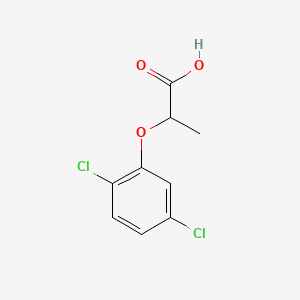
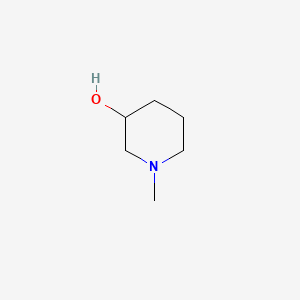
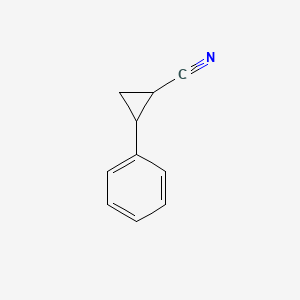
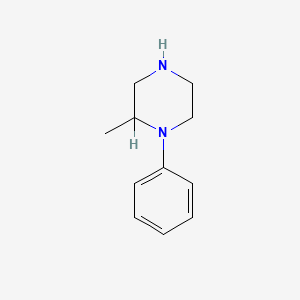
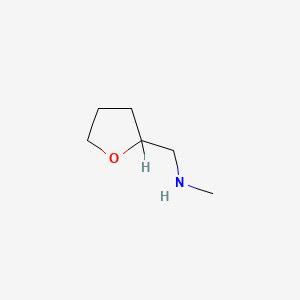
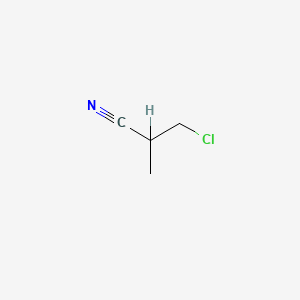
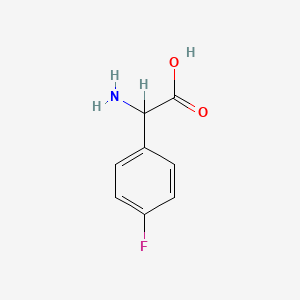
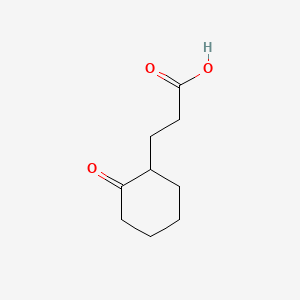
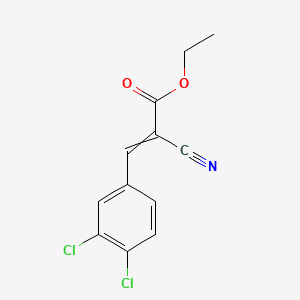
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
